molecular formula C22H15NO4 B12669161 (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate CAS No. 66972-35-8

(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate

Cat. No.: B12669161
CAS No.: 66972-35-8
M. Wt: 357.4 g/mol
InChI Key: YNXNJJJLDKPZGZ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate is a complex organic compound that features a unique structure combining an indene moiety with a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate typically involves the reaction of 2-phenyl-1H-indene-2,3-dione with nicotinic acid or its derivatives under esterification conditions. Common reagents used in this process include acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated indene derivatives .

Scientific Research Applications

(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate exerts its effects involves its interaction with specific molecular targets. The indene moiety can interact with various enzymes, potentially inhibiting their activity. The nicotinate ester group may facilitate the compound’s entry into cells, where it can affect intracellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl benzoate
  • (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl acetate
  • (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl propionate

Uniqueness

What sets (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate apart from similar compounds is its unique combination of the indene and nicotinate moieties. This structure provides distinct chemical properties and potential biological activities that are not observed in its analogs .

Properties

CAS No.

66972-35-8

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(1,3-dioxo-2-phenylinden-2-yl)methyl pyridine-3-carboxylate

InChI

InChI=1S/C22H15NO4/c24-19-17-10-4-5-11-18(17)20(25)22(19,16-8-2-1-3-9-16)14-27-21(26)15-7-6-12-23-13-15/h1-13H,14H2

InChI Key

YNXNJJJLDKPZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)C4=CN=CC=C4

Origin of Product

United States

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